

validating AAK1 inhibition by LP-922761 hydrate in a cellular context

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LP-922761 hydrate

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Validating AAK1 Inhibition by LP-922761 Hydrate: A Comparative Guide

For researchers and professionals in drug development, the selective inhibition of Adaptor-Associated Kinase 1 (AAK1) is a promising avenue for therapeutic intervention in a variety of diseases, including neuropathic pain and viral infections.[1] This guide offers a detailed comparison of **LP-922761 hydrate** with other AAK1 inhibitors, supported by experimental data and methodologies to facilitate informed decisions in future research.

AAK1 is a serine/threonine kinase that is pivotal in clathrin-mediated endocytosis, a key cellular process for internalizing molecules.[1][2] By phosphorylating the $\mu 2$ subunit of the adaptor protein 2 (AP2) complex (AP2M1), AAK1 helps in the maturation of clathrin-coated pits and the formation of vesicles.[1][3] Its role in various signaling pathways, such as the Notch and WNT pathways, further underscores its potential as a therapeutic target.[4]

This guide focuses on a comparative analysis of **LP-922761 hydrate**, a potent and selective AAK1 inhibitor, against other compounds in its class.[5][6]

Quantitative Comparison of AAK1 Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of **LP-922761 hydrate** and other selected AAK1 inhibitors. The data is presented for a direct comparison of their



biochemical and cellular activities.

Table 1: In Vitro and Cellular Potency of Selective AAK1 Inhibitors

Compound	AAK1 Enzymatic IC50 (nM)	AAK1 Cellular IC50 (nM)	Reference
LP-922761 hydrate	4.8	7.6	[5][6][7][8][9]
LP-935509	2.8	-	[5]
BMS-986176 (LX- 9211)	Potent (specific IC50 not provided)	-	[1]
Baricitinib	-	Activity against AAK1 noted	[1]
TIM-063	-	-	[1]
TIM-098a	Improved potency over TIM-063	-	[1]

Table 2: Selectivity Profile of LP-922761 Hydrate

Target	IC50 (nM)	Notes	Reference
AAK1	4.8 (enzymatic), 7.6 (cellular)	Primary Target	[5][6][7][8][9]
BIKE	24	Secondary Target	[6][7][8][9]
GAK	Minimal activity	Selective over GAK	[1][6][9]
Opioid Receptors	No significant activity	[6][7]	
Adrenergic α2 Receptors	No significant activity	[6][7]	_
GABAa Receptors	No significant activity	[6][7]	







LP-922761 hydrate emerges as a highly potent AAK1 inhibitor with low nanomolar efficacy in both enzymatic and cellular assays.[1][5] Its selectivity, particularly the lack of significant activity against GAK, distinguishes it from some other inhibitors and may lead to a more favorable safety profile.[1][6][9] For instance, while LP-935509 shows slightly higher potency against AAK1 in enzymatic assays, it also exhibits more significant inhibition of GAK.[1]

A key feature of LP-922761 is its peripheral restriction, with a brain-to-plasma ratio of 0.007 in mice, making it a valuable tool for investigating the peripheral functions of AAK1.[6][9]

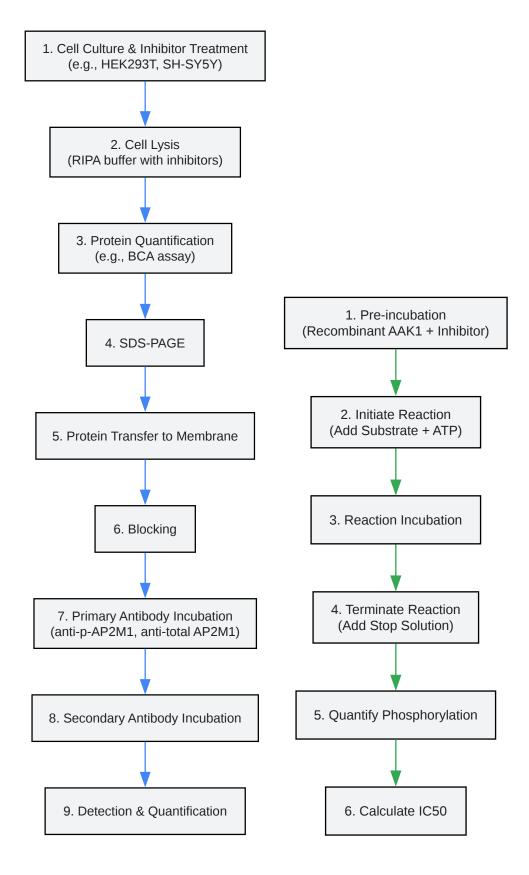
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.









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- To cite this document: BenchChem. [validating AAK1 inhibition by LP-922761 hydrate in a cellular context]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933037#validating-aak1-inhibition-by-lp-922761hydrate-in-a-cellular-context]

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